Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate
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Overview
Description
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate is an organic compound with the molecular formula C14H25NO4. It is a derivative of cyclopentane and contains a tert-butoxycarbonyl (Boc) protected amine group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and tert-butyl carbamate.
Formation of Intermediate: Cyclopentanone is reacted with tert-butyl carbamate in the presence of a base such as sodium hydride to form the intermediate 3-(tert-butoxycarbonylamino)cyclopentanone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials and intermediates.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using strong acids like trifluoroacetic acid, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Hydrolysis: Reagents like hydrochloric acid or sodium hydroxide are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol is used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its amine group.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclohexyl)acetate: Contains a cyclohexyl ring, offering different steric and electronic properties.
Uniqueness
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate is unique due to its cyclopentyl ring, which provides a balance between ring strain and flexibility, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate is a compound with significant potential in medicinal chemistry, particularly in the development of peptide-based drugs. Its unique structure, characterized by an ethyl ester and a tert-butoxycarbonyl group attached to a cyclopentane moiety, suggests various biological activities and applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H25N1O3
- Molecular Weight : Approximately 285.38 g/mol
- Functional Groups : Ethyl ester, tert-butoxycarbonyl (Boc) group
The presence of the cyclopentane structure and specific functional groups may impart distinct biological activities and chemical reactivity, making it a valuable compound for research.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Direct Esterification : Reacting cyclopentanecarboxylic acid derivatives with ethanol in the presence of acid catalysts.
- Boc Protection : Using tert-butoxycarbonyl chloride to protect amine groups during synthesis.
- Coupling Reactions : Employing coupling agents to facilitate the formation of amide bonds between amino acids and the cyclopentane derivative.
Pharmacological Applications
This compound has shown potential in several pharmacological contexts:
- Peptide Synthesis : It serves as a building block in the synthesis of peptide-based drugs, particularly those targeting specific receptors or enzymes.
- NR2B Receptor Antagonism : Related compounds have been identified as potent NR2B receptor antagonists, which are crucial in treating conditions like neuropathic pain and Parkinson’s disease . The structural similarities suggest that this compound may exhibit similar activities.
Case Studies and Research Findings
-
In Vivo Efficacy : In studies involving related aminocyclopentane derivatives, compounds demonstrated significant efficacy in animal models for neuropathic pain, with favorable pharmacokinetic profiles (e.g., good oral bioavailability and receptor occupancy) .
Compound ED50 (mg/kg) Species %F (Bioavailability) T1/2 (hr) 22 4.8 Rat 34 0.7 16 <10 Rat 23 1.4 - Cytotoxicity Studies : Compounds structurally related to this compound were assessed for cytotoxicity against various cell lines. Results indicated that many derivatives maintained cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .
- GSK-3β Inhibition : Some studies have linked structural analogs to inhibition of GSK-3β, a kinase involved in various signaling pathways related to cancer and neurodegenerative diseases . The inhibitory activity was quantified with IC50 values ranging from 10 to over 1000 nM depending on structural modifications.
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)9-10-6-7-11(8-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
PXXBECGDDIQQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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